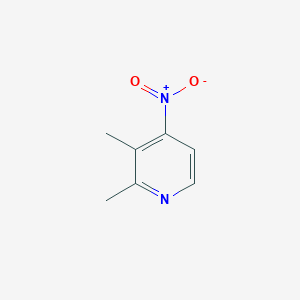

2,3-Dimethyl-4-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQGOUOZNCRFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458979 | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-69-7 | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Nitration Using Mixed Acid

Traditional methods use mixed acid nitration with concentrated nitric acid and sulfuric acid:

- The nitrating species is typically the nitronium ion (NO2+), generated in situ.

- The reaction is carried out at low temperatures (0–5 °C) during addition, followed by heating (85–90 °C) for extended periods (up to 12 hours).

- After reaction completion, work-up involves quenching with water, filtration, and organic solvent extraction.

- Long reaction times.

- Generation of brown nitrogen oxide fumes, causing environmental and safety concerns.

- Corrosive reaction conditions requiring careful handling.

- Moderate yields (~60%) and purity (~82% HPLC) reported.

Improved Nitration Using Potassium Nitrate and Sulfuric Acid (Green Nitration)

A patented method (CN104592107A) introduces potassium nitrate dissolved in concentrated sulfuric acid as a nitrating agent instead of nitric acid, offering significant advantages:

- Reaction Conditions:

- 2,3-Dimethylpyridine-N-oxide is mixed with concentrated sulfuric acid (98%).

- Potassium nitrate solution in sulfuric acid is added dropwise at low temperature (-10 °C to 20 °C).

- The mixture is then heated to 80–120 °C for 0.5 to 2 hours.

- Advantages:

- Shorter reaction time (0.5–2 hours vs. up to 12 hours).

- Higher yields (up to 92%).

- Higher product purity (up to 99% by HPLC).

- No generation of brown nitrogen oxide fumes, improving environmental and operational safety.

- Reduced corrosion and equipment wear.

- Use of potassium nitrate is cost-effective and environmentally friendlier.

Typical Reaction Parameters and Results:

| Parameter | Value / Range |

|---|---|

| 2,3-Dimethylpyridine-N-oxide to sulfuric acid mass ratio | 1:5 to 1:16 |

| Potassium nitrate to sulfuric acid mass ratio | 1:5 to 1:15 |

| Molar ratio (2,3-dimethylpyridine-N-oxide : KNO3) | 1 : 0.5 to 4 (preferably 1:1 to 3.5) |

| Temperature during addition | -10 °C to 20 °C |

| Reaction temperature | 80 °C to 120 °C |

| Reaction time | 0.5 to 2 hours |

| Yield | 91% to 92.3% |

| Purity (HPLC) | 99% |

- 12.3 g of 2,3-dimethylpyridine-N-oxide dissolved in 65 g of 98% sulfuric acid.

- Potassium nitrate solution (10.11 g KNO3 in 60 g sulfuric acid) added dropwise at 0 °C to 5 °C.

- Reaction at 85–90 °C for 1 hour.

- Work-up by cooling, water addition, filtration, and extraction with dichloromethane.

- Product obtained: 15.3 g light yellow this compound-N-oxide, 91.1% yield, 99% purity by HPLC.

Comparative Analysis of Methods

| Aspect | Mixed Acid Nitration | Potassium Nitrate in Sulfuric Acid Nitration |

|---|---|---|

| Nitrating agent | Concentrated nitric acid + H2SO4 | Potassium nitrate in concentrated H2SO4 |

| Reaction temperature | 0–5 °C addition, then 85–90 °C | -10 to 20 °C addition, then 80–120 °C |

| Reaction time | Up to 12 hours | 0.5 to 2 hours |

| Yield | ~60% | >90% |

| Product purity (HPLC) | ~82% | ~99% |

| Environmental impact | Generates brown nitrogen oxide fumes | No brown fumes, environmentally friendlier |

| Safety and equipment corrosion | High due to fumes and acid mixture | Lower due to absence of NOx fumes |

| Cost and reagent availability | Nitric acid is widely available | Potassium nitrate is cheap and readily available |

Notes on Work-up and Purification

- After nitration, the reaction mixture is cooled to room temperature.

- Water is added cautiously to quench the reaction.

- The solid product is filtered and washed.

- The filtrate is extracted multiple times with an organic solvent such as dichloromethane.

- The organic phase is concentrated to yield the final product.

- Purity is typically confirmed by HPLC analysis.

Summary of Research Findings

- The use of potassium nitrate in concentrated sulfuric acid represents a significant advancement in the nitration of 2,3-dimethylpyridine-N-oxide.

- This method reduces reaction time by approximately 80–90%, increases yield by over 30%, and enhances product purity.

- It also minimizes hazardous emissions and corrosion, aligning with green chemistry principles.

- The method is scalable and suitable for industrial applications, especially for pharmaceutical intermediate production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Oxidation: Although less common, the methyl groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Ammonia or amines in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2,3-Dimethyl-4-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of 2,3-dimethylpyridine.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Reagents | Conditions | Yield |

|---|---|---|

| 2,3-Dimethylpyridine-N-oxide | -10°C to 20°C with dropwise addition of KNO₃ in H₂SO₄ | Up to 92.9% |

| Concentrated nitric acid | 80°C to 120°C | Varies |

Medicinal Chemistry

DMNP serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of proton pump inhibitors such as lansoprazole and rabeprazole, which are used to treat gastric acid-related disorders. The compound's structural features facilitate its role in synthesizing biologically active molecules through nucleophilic substitution reactions .

Case Study: Proton Pump Inhibitors

- Compounds Synthesized : Lansoprazole, Rabeprazole

- Mechanism : DMNP acts as a precursor that undergoes further functionalization to yield active pharmaceutical ingredients (APIs).

Organic Synthesis Applications

The reactivity of DMNP allows it to participate in various organic reactions, making it a valuable building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution reactions is particularly noteworthy, as it can be modified to create diverse derivatives with tailored properties.

Reactivity Insights

- Nucleophilic Substitution : The nitro group on DMNP can be substituted under mild conditions, leading to regioselective products that are useful in further synthetic applications .

- Photophysical Properties : DMNP derivatives exhibit tunable photophysical properties, making them suitable for applications in materials science and photonics .

Environmental Considerations

Recent advancements in the synthesis of DMNP focus on greener methodologies that reduce environmental impact. The use of potassium nitrate instead of traditional nitrating agents like nitric acid not only shortens reaction times but also minimizes hazardous byproducts . This shift towards more sustainable practices aligns with global efforts to enhance safety and reduce chemical waste in industrial processes.

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in electron transfer reactions, while the methyl groups can influence the compound’s hydrophobic interactions and binding affinity to various receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Differences

The biological and chemical behavior of pyridine derivatives depends on substituent type, position, and oxidation state. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations:

- Substituent Position : The mutagenic potency of this compound N-oxide exceeds that of 4-nitropyridine 1-oxide due to methyl groups enhancing DNA interaction .

- N-Oxide Role : The N-oxide group increases solubility and reactivity, facilitating nucleophilic substitution (e.g., in γ-carboline synthesis ).

- Chlorine vs. Nitro : Replacing the nitro group with chlorine (as in 4-chloro-2,3-dimethylpyridine N-oxide) reduces mutagenicity but retains utility as a synthetic intermediate .

Table 2: Mutagenicity in E. coli Mutants

| Compound | DNA Polymerase I-Deficient (pol A1) | Recombination-Deficient (rec A13, rec B21) | Wild-Type Strain |

|---|---|---|---|

| This compound N-oxide | +++ | +++ | + |

| 3-Methyl-4-nitropyridine 1-oxide | +++ | +++ | + |

| 4-Nitropyridine 1-oxide | ++ | ++ | + |

| 4-Nitroquinoline 1-oxide | ++++ | ++++ | ++ |

Notes:

- +++ : Strong growth inhibition; + : Weak inhibition.

- Methylation at positions 2 and 3 enhances DNA damage in repair-deficient mutants, suggesting alkylation or adduct formation as key mechanisms .

Biologische Aktivität

2,3-Dimethyl-4-nitropyridine (DMNP) is a heterocyclic organic compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article discusses its synthesis, biological properties, and implications based on diverse research findings.

Synthesis of this compound

The synthesis of DMNP typically involves the nitration of 2,3-dimethylpyridine using various nitrating agents. One efficient method includes the use of potassium nitrate in sulfuric acid, which yields high purity products with minimal environmental impact. For instance, a method reported yields DMNP with a purity of 99% and a yield of 92.9% under optimized conditions .

Antimicrobial Properties

Research indicates that DMNP exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have shown that DMNP possesses cytotoxic properties against several cancer cell lines. It has been observed to induce apoptosis in these cells through the activation of caspase pathways. Furthermore, DMNP has been investigated for its anti-inflammatory effects; it acts as an inverse agonist for RORγt, a nuclear receptor involved in autoimmune responses . This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as psoriasis.

Nucleophilic Functionalization

DMNP can undergo nucleophilic substitution reactions, particularly with thiols and amines. Such reactions are regioselective, favoring substitution at the nitro group position. This property is exploited in synthesizing novel compounds with enhanced biological activities .

Study 1: Antibacterial Activity

In a controlled laboratory setting, DMNP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli. These results support the compound's potential as a lead structure for developing new antibiotics.

Study 2: Anti-inflammatory Mechanism

A clinical trial involving AUR101 (a derivative of DMNP) demonstrated significant improvements in patients with moderate to severe psoriasis when administered at doses of 400 mg and 600 mg twice daily over 12 weeks. The trial showed a reduction in psoriatic lesions and improvement in patient quality of life metrics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Purity Yield | 99% |

| Antibacterial MIC | 50 µg/mL (S. aureus) |

| Cytotoxicity IC50 | Varies by cell line |

| Anti-inflammatory Dose | 400 mg - 600 mg (twice daily) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.